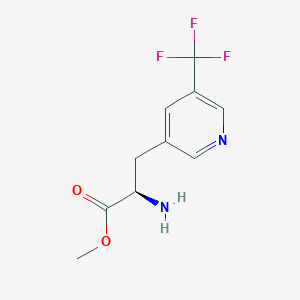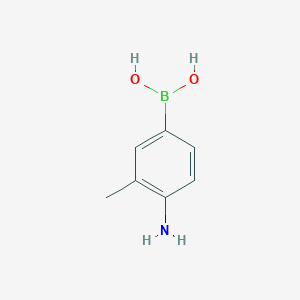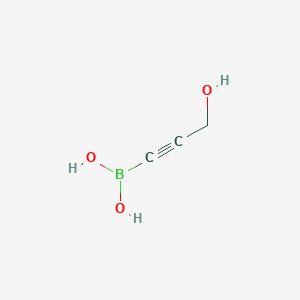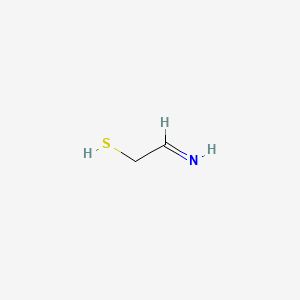
2-Iminoethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iminoethane-1-thiol, also known as cysteamine, is an organosulfur compound with the molecular formula C₂H₇NS. It is a white, water-soluble solid that contains both an amine and a thiol functional group. This compound is often used in its hydrochloride salt form due to its stability and solubility properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Iminoethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with ethyleneimine, resulting in the formation of cysteamine. Another method includes the reaction of thiourea with ethylene oxide, followed by hydrolysis to yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced by the reaction of ethyleneimine with hydrogen sulfide under controlled conditions. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Iminoethane-1-thiol undergoes various chemical reactions, including:
Oxidation: It readily oxidizes to form the corresponding disulfide, cystamine, in the presence of air.
Reduction: It can be reduced back to its thiol form from the disulfide form.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents.
Reduction: Typically involves reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Common reagents include alkyl halides and thiol-reactive compounds.
Major Products Formed
Oxidation: Cystamine.
Reduction: this compound.
Substitution: Various alkylated thiol derivatives.
Aplicaciones Científicas De Investigación
2-Iminoethane-1-thiol has a wide range of applications in scientific research:
Biology: Plays a role in the study of thiol-disulfide exchange reactions and protein folding.
Industry: Employed in the production of pharmaceuticals and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The primary mechanism of action of 2-Iminoethane-1-thiol involves its ability to interact with cystine, converting it into cysteine and cysteine-cysteamine mixed disulfide. This reaction helps in reducing the accumulation of cystine in lysosomes, which is particularly beneficial in treating cystinosis . The compound targets the cystinosin protein, facilitating the transport of cystine out of lysosomes .
Comparación Con Compuestos Similares
Similar Compounds
Cysteine: An amino acid with a similar thiol group but differs in its overall structure and function.
Homocysteine: Another amino acid with a thiol group, known for its role in cardiovascular health.
Methionine: Contains a thioether group instead of a thiol group, making it less reactive in thiol-specific reactions.
Uniqueness
2-Iminoethane-1-thiol is unique due to its dual functional groups (amine and thiol), which allow it to participate in a variety of chemical reactions. Its ability to deplete cystine levels makes it particularly valuable in medical applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C2H5NS |
|---|---|
Peso molecular |
75.14 g/mol |
Nombre IUPAC |
2-iminoethanethiol |
InChI |
InChI=1S/C2H5NS/c3-1-2-4/h1,3-4H,2H2 |
Clave InChI |
JTDSXCPZNVERRA-UHFFFAOYSA-N |
SMILES canónico |
C(C=N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


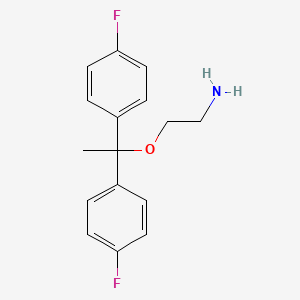


![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-](/img/structure/B15219804.png)
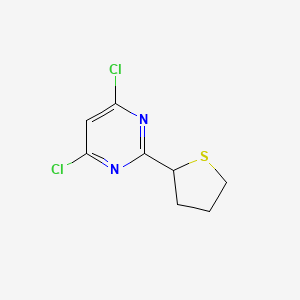
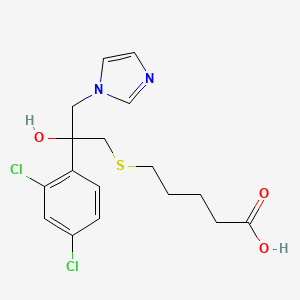
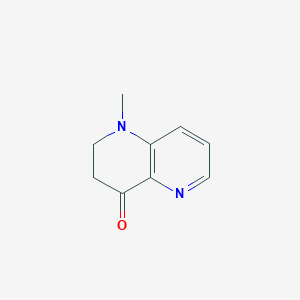
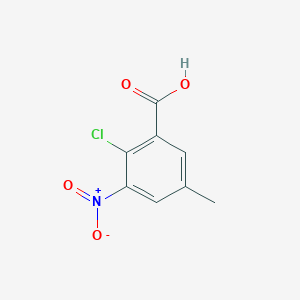
![6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B15219845.png)
![8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15219850.png)

